2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
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Overview
Description
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects .
Comparison with Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: This compound shares a similar structure but lacks the pyridine ring, which may affect its chemical properties and biological activities.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has additional substituents that may enhance its biological activities.
Properties
Molecular Formula |
C8H2Cl2F3N3 |
---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-6-5-3(14-7(10)16-6)1-2-4(15-5)8(11,12)13/h1-2H |
InChI Key |
BWXYATVJUUFINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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